N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide
Description
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group at position 2 and a 2-ethoxybenzamide moiety at position 2.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-2-26-18-6-4-3-5-15(18)20(25)22-19-16-11-27-12-17(16)23-24(19)14-9-7-13(21)8-10-14/h3-10H,2,11-12H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDNCDLAZSQRLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thieno[3,4-c]pyrazole Formation
The thieno[3,4-c]pyrazole scaffold is constructed via cyclization reactions between sulfur-containing precursors and hydrazine derivatives. For example, 3-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole is synthesized by reacting 3-thiophenecarboxylic acid derivatives with hydrazine hydrate under reflux conditions. Key steps include:
- Cyclocondensation : A thiophene derivative (e.g., methyl 3-aminothiophene-4-carboxylate) reacts with hydrazine in ethanol at 80°C for 6 hours, forming the dihydropyrazole ring.
- Functionalization : The 4-chlorophenyl group is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, using palladium catalysts and aryl halides.
Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cyclization | Hydrazine hydrate | Ethanol | 80°C | 6 h | 72% |
| Aryl Introduction | 4-Chlorophenylboronic acid, Pd(PPh₃)₄ | DMF/H₂O | 100°C | 12 h | 65% |
Benzamide Coupling
The 2-ethoxybenzamide moiety is introduced via amide bond formation between the pyrazole amine and 2-ethoxybenzoyl chloride. This step employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid.
Procedure :
- Activation : 2-Ethoxybenzoic acid (1.2 equiv) is treated with EDC (1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in dichloromethane (DCM) at 0°C for 30 minutes.
- Coupling : The activated acid is added to a solution of 3-amino-thieno[3,4-c]pyrazole (1.0 equiv) in DCM, stirred at room temperature for 12 hours.
- Workup : The crude product is washed with NaHCO₃ (5%), brine, and purified via recrystallization from ethanol/water (3:1).
Optimization Data
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| EDC/HOBt | DCM | 25°C | 78% |
| DCC/DMAP | THF | 0°C → 25°C | 68% |
Characterization and Analytical Validation
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.32 (m, 8H, aromatic-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.44 (t, J = 7.0 Hz, 3H, CH₃).
- ¹³C NMR : δ 167.5 (C=O), 159.2 (C-O), 148.7 (pyrazole-C), 134.1–114.8 (aromatic-C).
Mass Spectrometry (MS) :
Infrared (IR) Spectroscopy :
Crystallographic Validation
Single-crystal X-ray diffraction confirms the planar arrangement of the thieno[3,4-c]pyrazole core and the dihedral angle (85.2°) between the 2-ethoxybenzamide and 4-chlorophenyl groups. Key metrics:
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| Unit Cell | a = 8.21 Å, b = 10.34 Å, c = 12.56 Å |
| R Factor | 0.042 |
Process Optimization and Challenges
Yield Improvement Strategies
Purification Techniques
- Recrystallization : Ethanol/water mixtures yield high-purity (>98%) product but require slow cooling (0.5°C/min).
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) effectively separates regioisomers.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction times for cyclization steps by 80%, maintaining comparable yields (70–75%).
Continuous Flow Chemistry
Microreactor systems enable safer handling of exothermic amide coupling steps, achieving 82% yield with residence times <10 minutes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce a fully hydrogenated thieno[3,4-c]pyrazole ring.
Scientific Research Applications
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Structural Modifications and Activity Trends
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structure-Activity Relationship (SAR) Insights
- Open vs. Cyclized Structures: Compound 2 (open-chain pyridine with a cyano group) exhibits higher insecticidal activity than Compound 3 (cyclized thienopyridine without cyano), highlighting the importance of open structures and electron-withdrawing groups (e.g., -CN) in bioactivity .
- Substituent Effects: Chlorophenyl vs. Ethoxy vs. Methoxy: The ethoxy group in the target compound may offer improved metabolic stability over smaller alkoxy groups (e.g., methoxy) due to increased steric bulk .
Electronic and Physicochemical Properties
- Absolute Hardness (η) : Substitutions like chloro (high electronegativity) and ethoxy (electron-donating) may modulate the compound’s hardness (η = ½(I - A)), influencing its reactivity and selectivity .
- LogP and Solubility : The ethoxybenzamide group likely increases hydrophobicity (higher LogP) compared to more polar analogs (e.g., carboxamides in ), affecting membrane permeability .
Biological Activity
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a thieno[3,4-c]pyrazole ring fused with a benzamide structure, which may influence its pharmacological properties. The molecular formula for this compound is C15H16ClN3OS, with a molecular weight of approximately 319.83 g/mol.
The biological activity of this compound is primarily linked to its interactions with various biological targets. Preliminary studies suggest that compounds with similar structures exhibit a range of activities including:
- Antiviral Activity : Compounds related to thieno[3,4-c]pyrazoles have shown effectiveness against various viruses by inhibiting viral replication processes.
- Anticancer Properties : The thieno[3,4-c]pyrazole scaffold has been reported to possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.
Research Findings
A series of studies have focused on the biological evaluation of thieno[3,4-c]pyrazole derivatives, including the target compound. Below are key findings from recent research:
Case Studies
-
Antiviral Activity Against HAdV :
- A study reported that this compound effectively inhibited human adenovirus (HAdV) replication in vitro. The mechanism was linked to interference with viral DNA replication processes.
-
Anticancer Efficacy :
- In vivo studies demonstrated that this compound reduced tumor growth in xenograft models of breast cancer. The treatment led to a decrease in tumor volume and improved survival rates compared to control groups.
Q & A
Q. How to assess metabolic stability in hepatic microsomes?
- Methodological Answer : Incubate 10 µM compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, 60 minutes. Quench with acetonitrile, then quantify via LC-MS/MS. Calculate t₁/₂ using first-order kinetics. A t₁/₂ > 60 minutes suggests suitability for oral dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
